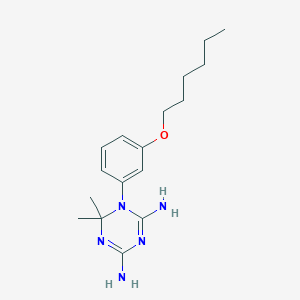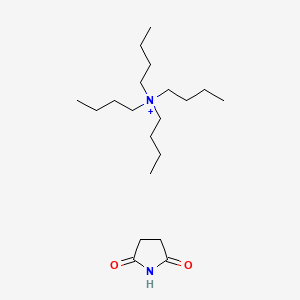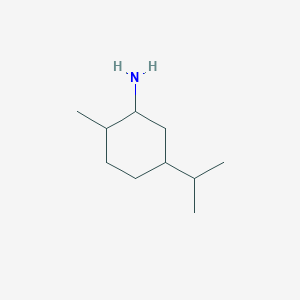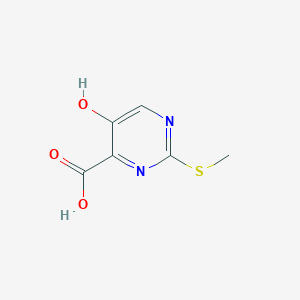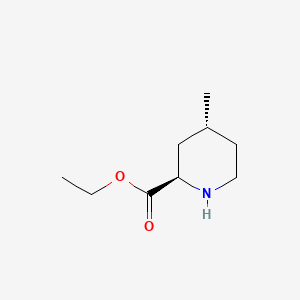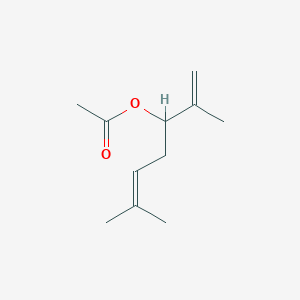![molecular formula C12H14N4O B3153050 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine CAS No. 749200-87-1](/img/structure/B3153050.png)
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine
Overview
Description
“3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine” is a chemical compound with the molecular formula C12H14N4O. It has an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves various chemical reactions. For instance, one study synthesized a series of previously unknown 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones . The synthesized compounds were screened for antibacterial activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and its derivatives are complex and involve multiple steps .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
Research on 1,3,4-oxadiazole derivatives, including compounds like 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine, has revealed their significant potential in medicinal chemistry due to their ability to bind effectively with various enzymes and receptors. This property allows them to exhibit a wide range of bioactivities. The structural feature of the 1,3,4-oxadiazole ring, paired with pyridine-type nitrogen atoms, makes these derivatives suitable for developing new therapeutic agents with high potency against various diseases. A comprehensive review highlighted the advancements in 1,3,4-oxadiazole-based compounds across the spectrum of medicinal applications, including anticancer, antifungal, antibacterial, and antiviral activities, among others. This underlines the value of such compounds in contributing to significant developments in drug discovery and therapy [G. Verma et al., 2019].
Antitubercular Applications
Modification of structures related to 1,3,4-oxadiazole, specifically targeting antitubercular activity, has been explored. Studies have evaluated derivatives for their efficacy against various strains of Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The research indicates that certain 1,3,4-oxadiazole derivatives demonstrate promising in vitro antitubercular activity, comparable or even superior to existing treatments like isoniazid. This suggests potential for these compounds in the design of new antitubercular drugs, addressing the challenge of resistance to current medications [M. Asif, 2014].
Broad Biological Activities
Further exploration into the biological activities of oxadiazole derivatives, including those with the 1,3,4-oxadiazole core, has identified a vast range of pharmacological potentials. These activities encompass antimicrobial, anti-inflammatory, and anticancer effects, among others. The research underscores the versatility of oxadiazole derivatives as foundational structures for the synthesis of potent drugs for various therapeutic areas. This diversity in pharmacological activity highlights the oxadiazole ring as a critical component in the development of new medicinal agents with broad-spectrum efficacy [S. Jalhan et al., 2017].
Future Directions
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antimicrobial , and antioxidant properties, suggesting that they may interact with multiple targets.
Mode of Action
Oxadiazole derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some oxadiazole derivatives have been shown to inhibit the growth of cancer cells .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer , antimicrobial , and antioxidant activities, suggesting that they may induce a variety of cellular responses.
Properties
IUPAC Name |
2-piperidin-4-yl-5-pyridin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-16-15-11(17-12)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFNRRRGXGJZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



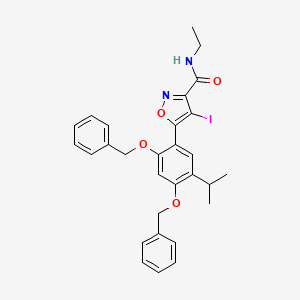
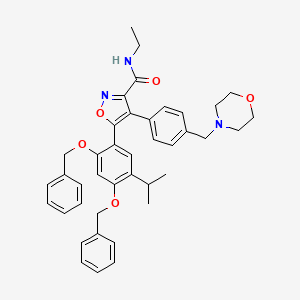
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one](/img/structure/B3152987.png)
